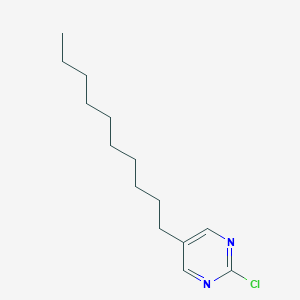

2-Chloro-5-decylpyrimidine

Descripción general

Descripción

2-Chloro-5-decylpyrimidine is an organic compound with the molecular formula C14H23ClN2. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-decylpyrimidine typically involves the chlorination of 5-decylpyrimidine. One common method includes the reaction of 5-decylpyrimidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0°C to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-decylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Aminated Derivatives: Formed by substitution with amines.

Alcohols and Thiols: Formed by substitution with alkoxides or thiols.

Coupled Products: Formed by coupling reactions with various halides.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Chloro-5-decylpyrimidine serves as a versatile intermediate in the synthesis of various APIs. Its structure allows for modifications that can lead to biologically active compounds. For example, it can be used to synthesize selective phosphodiesterase type 5 (PDE-V) inhibitors, which are important in treating erectile dysfunction and pulmonary hypertension. The synthesis typically involves cross-coupling reactions with other pyrimidine derivatives, leading to high yields and purity levels .

Case Study: PDE-V Inhibitors

A notable study demonstrated the synthesis of a PDE-V inhibitor using this compound as an intermediate. The process involved coupling with a pyridylzinc reagent in the presence of palladium catalysts, achieving yields of 60-70% with over 95% purity . This highlights the compound's utility in developing therapeutics.

Antitumor Compounds

In another application, this compound has been utilized in the synthesis of antitumor compounds. Researchers have developed N-benzoyl urea derivatives using this compound as a starting material, which showed promising activity against various cancer cell lines . The synthesis involved multiple steps but ultimately provided compounds with significant anticancer properties.

Material Science Applications

OLEDs and Electronic Materials

The compound is also explored for its potential in organic light-emitting diodes (OLEDs). Its unique electronic properties make it a candidate for synthesizing materials that can enhance the efficiency of OLED devices. The incorporation of halogenated pyrimidines like this compound into organic semiconductors can improve charge transport properties, thereby increasing device performance .

Chemical Synthesis

Versatile Building Block

As a building block in organic synthesis, this compound can be transformed into various derivatives through nucleophilic substitution reactions. Its chloro group is particularly reactive, allowing for further functionalization that can lead to diverse chemical entities suitable for both academic research and industrial applications.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-decylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-5-nonylpyrimidine

- 2-Chloro-5-octylpyrimidine

- 2-Chloro-5-heptylpyrimidine

Uniqueness

2-Chloro-5-decylpyrimidine is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs. This makes it particularly useful in applications where longer hydrophobic chains are advantageous .

Actividad Biológica

2-Chloro-5-decylpyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and pharmacological applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrimidine class of compounds characterized by a six-membered aromatic ring containing nitrogen atoms. The synthesis of this compound typically involves chlorination and alkylation processes, which can be optimized for yield and purity. For instance, the compound can be synthesized through reactions involving 2-chloropyrimidine derivatives and long-chain alkyl halides under suitable catalytic conditions.

Biological Activities

The biological activities of this compound are primarily attributed to its structural features, which allow it to interact with various biological targets. The following sections outline key areas of biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects. In vitro studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. For example, a study reported that certain pyrimidine derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Inhibition Potency of Pyrimidine Derivatives on COX-2

| Compound | IC50 (μmol) |

|---|---|

| Celecoxib | 0.04 ± 0.01 |

| Compound A (similar) | 0.04 ± 0.09 |

| Compound B (similar) | 0.04 ± 0.02 |

2. Antimicrobial Activity

Pyrimidine derivatives, including this compound, have shown promising antimicrobial properties against a range of pathogens. A review highlighted that pyrimidines possess antibacterial, antifungal, and antiviral activities . Notably, derivatives have been tested against various strains of bacteria and fungi, yielding effective results.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of several pyrimidine derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against both Gram-positive and Gram-negative bacteria.

3. Anticancer Properties

The anticancer potential of pyrimidines is another area of significant interest. Studies have demonstrated that some pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| Compound C | 12.5 | Breast Cancer |

| Compound D | 8.3 | Lung Cancer |

Pharmacological Applications

Given their diverse biological activities, pyrimidine derivatives like this compound are being explored for various therapeutic applications:

- Anti-inflammatory Drugs : As potential alternatives to NSAIDs.

- Antimicrobial Agents : For treating infections caused by resistant strains.

- Anticancer Therapies : As part of combination therapies targeting specific cancer pathways.

Propiedades

IUPAC Name |

2-chloro-5-decylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23ClN2/c1-2-3-4-5-6-7-8-9-10-13-11-16-14(15)17-12-13/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRSECCCAXFYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622412 | |

| Record name | 2-Chloro-5-decylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170434-06-7 | |

| Record name | 2-Chloro-5-decylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.